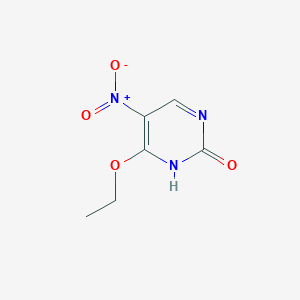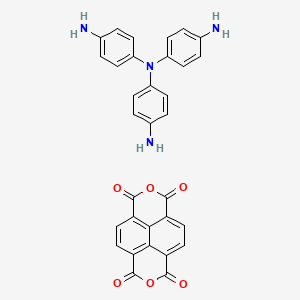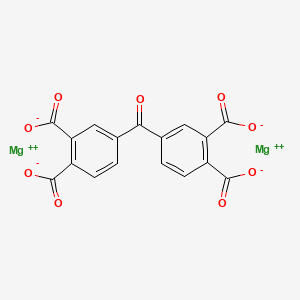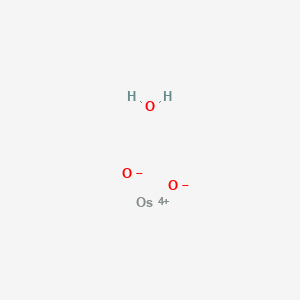
4-Ethoxy-5-nitro-1H-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-5-nitro-1H-pyrimidin-2-one is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol It is known for its unique structure, which includes an ethoxy group at the 4-position and a nitro group at the 5-position of the pyrimidin-2-one ring
準備方法
The synthesis of 4-Ethoxy-5-nitro-1H-pyrimidin-2-one typically involves the nitration of 4-ethoxy-2-pyrimidinone. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 5-position .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
4-Ethoxy-5-nitro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidized products.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong bases like sodium hydride, and oxidizing agents such as potassium permanganate .
科学的研究の応用
4-Ethoxy-5-nitro-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may exhibit enhanced pharmacological properties.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethoxy-5-nitro-1H-pyrimidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The ethoxy group may also play a role in modulating the compound’s interactions with biological targets .
類似化合物との比較
4-Ethoxy-5-nitro-1H-pyrimidin-2-one can be compared with similar compounds such as:
4-Methoxy-5-nitro-1H-pyridin-2-one: This compound has a methoxy group instead of an ethoxy group.
5-Nitro-2-pyrimidinone:
4-Ethoxy-2-pyrimidinone: Lacks the nitro group, making it less reactive in certain chemical reactions compared to this compound.
The presence of both the ethoxy and nitro groups in this compound makes it unique and versatile for various applications.
特性
分子式 |
C6H7N3O4 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC名 |
6-ethoxy-5-nitro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-5-4(9(11)12)3-7-6(10)8-5/h3H,2H2,1H3,(H,7,8,10) |
InChIキー |
SMSPPWFGSMPJAW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=NC(=O)N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)

